

# 4-Methylmorpholine N-oxide (NMMO): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylmorpholine N-oxide

Cat. No.: B15561941

[Get Quote](#)

CAS Number: 7529-22-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylmorpholine N-oxide (NMMO)**, a versatile heterocyclic amine oxide. It covers its chemical and physical properties, key applications in organic synthesis and cellulose processing, detailed experimental protocols, and safety information. This document is intended to be a valuable resource for professionals in research and development.

## Chemical and Physical Properties

**4-Methylmorpholine N-oxide**, also known as NMO, is an organic compound that is widely used as a co-oxidant and a solvent.<sup>[1]</sup> It is commercially available as a white crystalline solid or as a solution, commonly in water.<sup>[2][3]</sup> The physical and chemical properties of NMMO are summarized in the tables below.

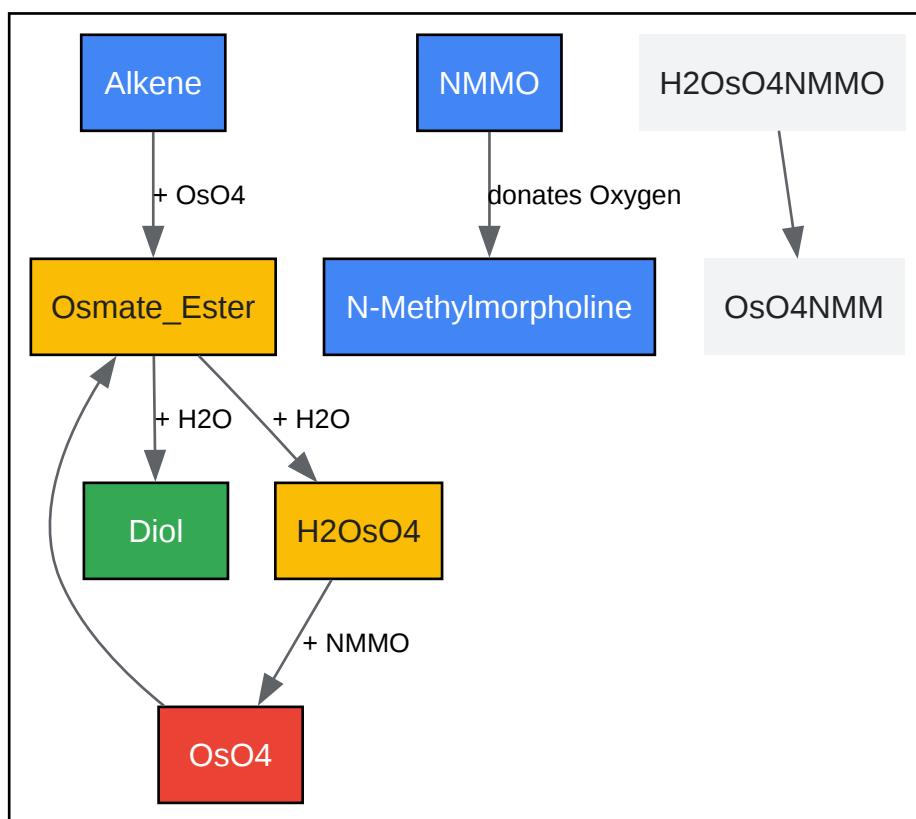
## General and Physical Properties

| Property          | Value                                                   | Source(s) |
|-------------------|---------------------------------------------------------|-----------|
| Molecular Formula | C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>          | [4]       |
| Molecular Weight  | 117.15 g/mol                                            | [4]       |
| Appearance        | White to light yellow crystalline solid                 | [5]       |
| Melting Point     | 180-184 °C (anhydrous)                                  | [4]       |
| Boiling Point     | 118-119 °C (decomposes)                                 | [4]       |
| Density           | 1.14 g/cm <sup>3</sup>                                  | [4]       |
| Vapor Pressure    | 1.41 hPa (at 20 °C)                                     | [4]       |
| Solubility        | Soluble in water, methanol, ethanol, acetone, and DMSO. | [4]       |

## Spectroscopic and Physicochemical Data

| Property                     | Value                   | Source(s)        |
|------------------------------|-------------------------|------------------|
| pKa                          | 4.93 ± 0.20 (Predicted) | [4]              |
| LogP                         | -1.2 (at 25 °C)         | [4]              |
| <sup>13</sup> C NMR Spectrum | Available               | See ChemicalBook |
| <sup>1</sup> H NMR Spectrum  | Available               | See ChemicalBook |
| Mass Spectrum                | Available               | See PubChem      |
| IR Spectrum                  | Available               | See SpectraBase  |

## Core Applications


NMMO has two primary applications in science and industry: as a co-oxidant in metal-catalyzed oxidation reactions and as a solvent for cellulose in the Lyocell process.

### Co-oxidant in Organic Synthesis

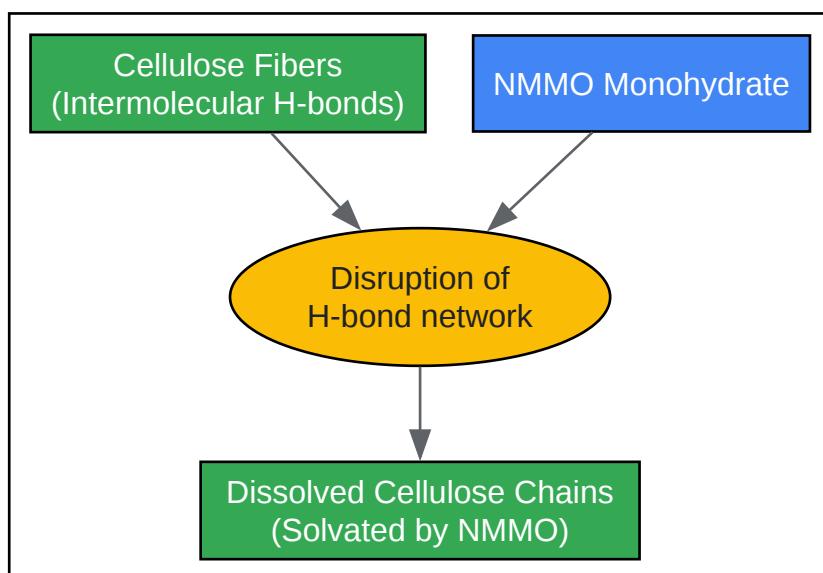
NMMO is a highly effective co-oxidant, particularly for regenerating a primary catalytic oxidant in reactions like the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation.[6][7] In these reactions, a catalytic amount of a toxic and expensive metal oxidant, such as osmium tetroxide, is used to hydroxylate an alkene. The reduced metal oxide is then re-oxidized by a stoichiometric amount of NMMO, allowing the catalytic cycle to continue.[7] This significantly reduces the amount of heavy metal waste and the overall cost of the reaction.

The catalytic cycle of an Upjohn dihydroxylation using osmium tetroxide and NMMO is illustrated below. The primary role of NMMO is to reoxidize the osmium(VI) species back to the active osmium(VIII) tetroxide.

### Upjohn Dihydroxylation Catalytic Cycle



[Click to download full resolution via product page](#)


Caption: Catalytic cycle of the Upjohn dihydroxylation with NMMO.

## Solvent for Cellulose

NMMO monohydrate is a key solvent in the Lyocell process, an environmentally friendly method for producing regenerated cellulose fibers.<sup>[1]</sup> Cellulose is generally insoluble in water and most organic solvents due to its extensive network of intermolecular and intramolecular hydrogen bonds. NMMO is capable of breaking down this hydrogen bond network, allowing the cellulose to dissolve.<sup>[1]</sup> The resulting cellulose solution, known as "dope," can then be extruded through spinnerets into a water bath, where the cellulose reprecipitates as fibers.<sup>[1]</sup>

The dissolution of cellulose in NMMO is a complex physical process. The highly polar N-O bond in NMMO acts as a hydrogen bond acceptor, disrupting the existing hydrogen bonds between cellulose chains. This allows the polymer chains to separate and become solvated by the NMMO molecules.

### Cellulose Dissolution in NMMO



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of cellulose dissolution by NMMO.

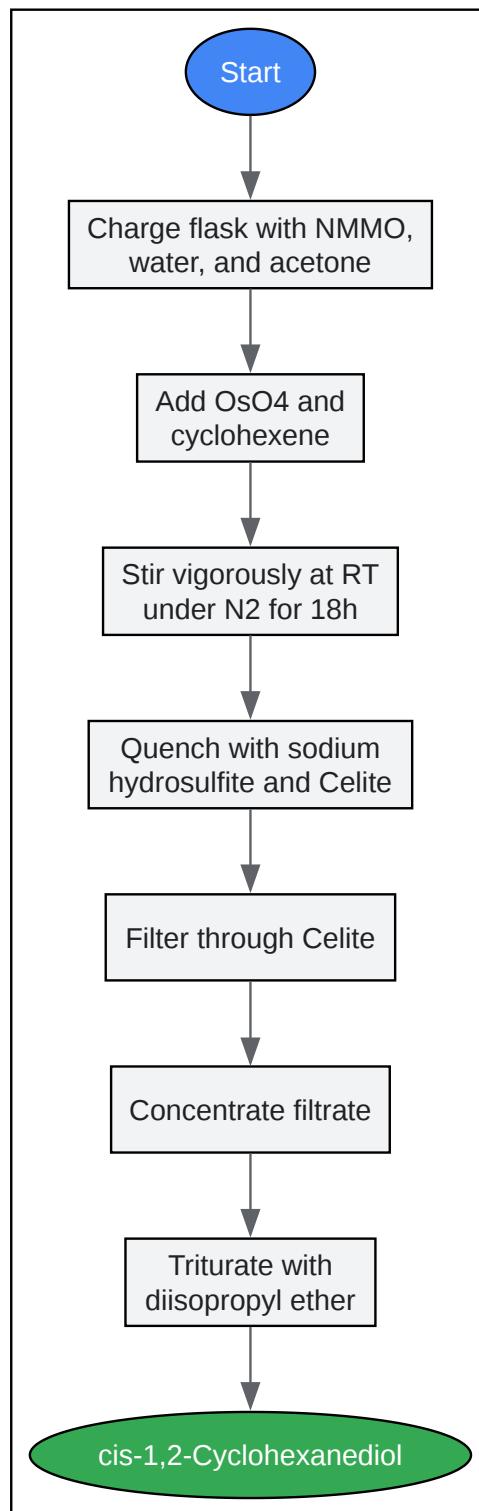
## Experimental Protocols

The following are representative experimental protocols for the major applications of NMMO.

### Upjohn Dihydroxylation of Cyclohexene

This protocol describes the synthesis of cis-1,2-cyclohexanediol from cyclohexene using a catalytic amount of osmium tetroxide with NMMO as the re-oxidant.[\[2\]](#)

**Materials:**


- N-Methylmorpholine N-oxide (NMMO) monohydrate (14.81 g, 0.1097 mole)
- Water (40 mL)
- Acetone (20 mL)
- Osmium tetroxide (approx. 70 mg, 0.27 mmole)
- Cyclohexene (8.19 g, 10.1 mL, 0.100 mole)
- Sodium hydrosulfite (0.5 g)
- Celite (5 g)
- n-Butanol
- Diisopropyl ether
- 250-mL three-necked, round-bottomed flask
- Magnetic stirrer
- Nitrogen inlet

**Procedure:**

- A 250-mL, three-necked, round-bottomed flask, equipped with a magnetic stirrer and a nitrogen inlet, is charged with 14.81 g (0.1097 mole) of NMMO monohydrate, 40 mL of water, and 20 mL of acetone.
- To this solution, add approximately 70 mg of osmium tetroxide (0.27 mmole) and 8.19 g (10.1 mL, 0.100 mole) of cyclohexene.

- The two-phase solution is stirred vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and can be maintained at room temperature with a water bath.
- The reaction mixture will become homogeneous and light brown in color during overnight stirring.
- After 18 hours, the reaction is typically complete. Add 0.5 g of sodium hydrosulfite and 5 g of Celite, and stir the mixture for 10 minutes.
- Filter the mixture through a bed of Celite and wash the filter cake with n-butanol.
- The filtrate is concentrated on a rotary evaporator, and the residue is azeotropically dried with n-butanol.
- The resulting solid is triturated with diisopropyl ether, filtered, and dried to yield cis-1,2-cyclohexanediol.

## Upjohn Dihydroxylation Workflow

[Click to download full resolution via product page](#)

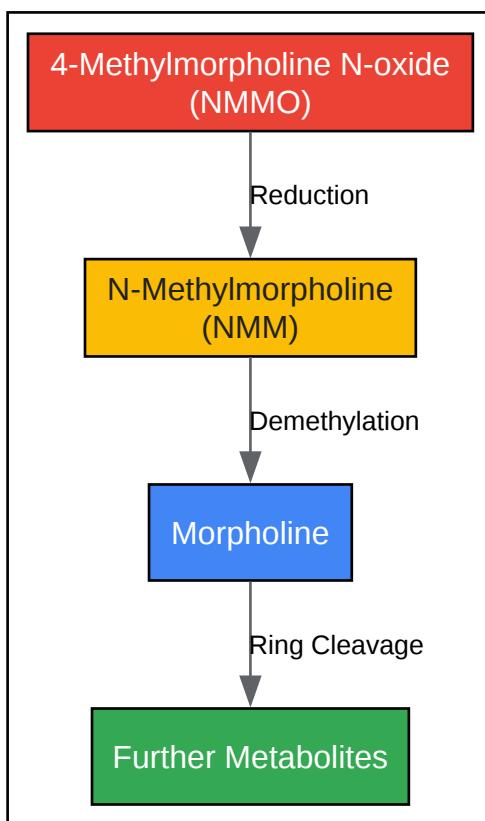
Caption: Experimental workflow for the Upjohn dihydroxylation.

## Laboratory-Scale Dissolution of Cellulose in NMMO

This protocol provides a general procedure for dissolving cellulose in NMMO monohydrate on a laboratory scale.[8][9]

### Materials:

- Cellulose (e.g., microcrystalline cellulose)
- NMMO monohydrate (or a 50% aqueous solution)
- High-torque mechanical stirrer
- Heating mantle
- Round-bottom flask


### Procedure:

- If starting with a 50% aqueous solution of NMMO, the water content needs to be reduced. Heat the solution under reduced pressure to evaporate water until the NMMO concentration is approximately 87% (corresponding to the monohydrate).
- In a round-bottom flask equipped with a high-torque mechanical stirrer, heat the NMMO monohydrate to 90-120 °C to melt it and form a viscous liquid.
- Gradually add the dry cellulose to the molten NMMO with vigorous stirring. The amount of cellulose should be calculated to achieve the desired concentration in the final solution (typically 5-15% by weight).[10]
- Continue stirring at this temperature for 2-4 hours, or until a clear, homogeneous, and highly viscous solution is obtained.[9]
- The resulting cellulose "dope" can be used for casting films or spinning fibers by extruding it into a non-solvent bath (e.g., water).

## Biodegradation Pathway

While NMNO is considered a green solvent, its fate in the environment is of interest. Studies have shown that NMNO can be biodegraded by certain microorganisms. The initial step is the reduction of NMNO to N-methylmorpholine. This is followed by demethylation to morpholine, which can then be further metabolized.

### Biodegradation Pathway of NMNO



[Click to download full resolution via product page](#)

Caption: Simplified biodegradation pathway of NMNO.

## Safety and Handling

NMNO is an irritant to the skin, eyes, and respiratory system.<sup>[3]</sup> It is also a strong oxidizing agent. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. NMNO is hygroscopic and should be stored in a cool, dry place away from incompatible materials such as strong acids and reducing agents.

## Conclusion

**4-Methylmorpholine N-oxide** is a valuable and versatile compound with significant applications in both academic research and industrial processes. Its role as a co-oxidant in important synthetic transformations and as a unique solvent for cellulose highlights its importance. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures is crucial for its effective and responsible use. This guide provides a solid foundation of technical information for scientists and researchers working with NMMO.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylmorpholine N-oxide | 7529-22-8 [chemicalbook.com]
- 5. China 4-Methylmorpholine N-oxide CAS 7529-22-8 factory and manufacturers | Unilong [en.unilongmaterial.com]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. WO1997047790A1 - Process for preparing a homogeneous cellulose solution using n-methylmorpholine-n-oxide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Methylmorpholine N-oxide (NMMO): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561941#4-methylmorpholine-n-oxide-cas-number-7529-22-8>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)